
Atractyligenin: A Technical Guide to its Physical,
Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Atractyligenin

Cat. No.: B1250879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Atractyligenin is a tetracyclic diterpenoid of the ent-kaurane class, notable for its presence in

coffee, particularly in its glycosidic forms.[1] The aglycone, Atractyligenin, has garnered

significant interest due to its biological activities, including its role in inhibiting cutaneous

photoaging.[2] This technical guide provides a comprehensive overview of the physical and

chemical properties of Atractyligenin, detailed experimental protocols for its study, and an

exploration of its known signaling pathways.

Core Physical and Chemical Properties
Atractyligenin is a white to off-white solid at room temperature.[3] Its core structure is a

carbotetracyclic compound characterized as a dihydroxy monocarboxylic acid.[1]

Table 1: Physicochemical Identifiers of Atractyligenin
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Identifier Value Source

IUPAC Name

(1R,4R,5R,7R,9R,10S,13R,15

S)-7,15-dihydroxy-9-methyl-14-

methylidenetetracyclo[11.2.1.0

¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-

carboxylic acid

[1]

CAS Number 10391-47-6 [3]

Molecular Formula C₁₉H₂₈O₄ [1][3]

InChI

InChI=1S/C19H28O4/c1-10-

11-3-4-15-18(2)9-12(20)7-

13(17(22)23)14(18)5-6-

19(15,8-11)16(10)21/h11-

16,20-21H,1,3-9H2,2H3,

(H,22,23)/t11-,12-,13-,14-,15+,

16+,18-,19-/m1/s1

[1]

InChIKey
YRHWUYVCCPXYMB-

JIMOHSCASA-N
[1]

SMILES

C[C@@]12C--INVALID-LINK--

C(=C)

[C@@H]4O)C(=O)O">C@@H

O

[1]

Table 2: Quantitative Physical and Chemical Data for
Atractyligenin

Property Value Source

Molecular Weight 320.43 g/mol [1][3]

Exact Mass 320.198759 g/mol [1]

Appearance White to Off-White Solid [3]

Storage Conditions
2-8°C Refrigerator, Under inert

atmosphere
[3]
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Spectral Data
Mass Spectrometry
The mass spectrum of Atractyligenin is characterized by specific fragmentation patterns. In

negative ion mode (ESI-), the [M-H]⁻ ion is observed at m/z 319.19.[3] Further fragmentation

leads to characteristic losses, such as the loss of a carboxyl group (as CO₂ and H), resulting in

a fragment at m/z 275.20, and the loss of a formic acid group (HCOOH), leading to a fragment

at m/z 273.18.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectral data for Atractyligenin has been reported in deuterated methanol (CD₃OD).

[4] The full spectrum is available through specialized databases and is crucial for the structural

elucidation and confirmation of the compound.[4]

Experimental Protocols
Isolation and Purification of Atractyligenin from Natural
Sources (e.g., Coffee)
This protocol describes a general method for the extraction and purification of Atractyligenin
from coffee beans, where it is typically present as glycosides.

a. Extraction:

Coffee beans are extracted with an 85% aqueous ethanol solution at an acidic pH of 2.5 until

the polyphenols are exhausted.[5]

The resulting extracts are combined and concentrated under a vacuum to remove the

ethanol.[5]

The aqueous solution is filtered to remove insoluble materials.[5]

b. Caffeine Removal:

The aqueous solution is basified, for example, with an alkaline carbonate or bicarbonate.[5]
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A counter-extraction is performed with a 9:1 mixture of ethyl acetate/hexane to eliminate

caffeine.[5]

c. Enzymatic Hydrolysis:

The caffeine-free aqueous solution is alkalinized to pH 5.2.[5]

Cellulase is added, and the mixture is incubated for 2 hours to hydrolyze the kaurane

glycosides to Atractyligenin.[5]

d. Atractyligenin Extraction:

After hydrolysis, the solution is re-acidified, and any precipitate is filtered off.[5]

The filtrate is then counter-extracted with methylene chloride until the Atractyligenin has

been completely removed.[5]

e. Purification by High-Performance Liquid Chromatography (HPLC):

The crude extract is subjected to preparative or semi-preparative reverse-phase HPLC.[6][7]

A C18 column is typically used with a gradient elution of acetonitrile and a buffered aqueous

mobile phase (e.g., 0.02% formic acid and 10 mM ammonium formate at pH 4.6).[8]

Fractions are collected, and those containing pure Atractyligenin (as determined by UV and

mass spectrometry detection) are pooled and evaporated to yield the purified compound.[6]

[8]

Characterization by UHPLC-ToF-MS
This protocol outlines the analysis of Atractyligenin using Ultra-High-Performance Liquid

Chromatography coupled with Time-of-Flight Mass Spectrometry.

Chromatography: Separation is achieved on a C18 column.[3]

Mobile Phase: A gradient elution is employed using a mobile phase consisting of A) water

with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.[3]
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Mass Spectrometry: Detection is performed in negative electrospray ionization mode (ESI-).

[3]

Data Analysis: The retention time and mass-to-charge ratio (m/z) of the peaks are compared

with a reference standard of Atractyligenin. The characteristic [M-H]⁻ ion at m/z 319.19 is

monitored.[1][3]

Assessment of Antioxidant Activity (DPPH Assay)
This protocol describes the evaluation of the radical scavenging activity of Atractyligenin using

the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[9][10]

A methanolic solution of DPPH (e.g., 1 x 10⁻⁴ M) is prepared.[9]

Aliquots of Atractyligenin at various concentrations are mixed with the DPPH solution.[9]

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30

minutes).[10]

The absorbance of the solution is measured at 517 nm.[10]

The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the

concentration of Atractyligenin required to scavenge 50% of the DPPH radicals) is

determined.[11]

Evaluation of Anti-photoaging Effects in Human Dermal
Fibroblasts
This protocol details the investigation of Atractyligenin's ability to inhibit the MAPK signaling

pathway in response to UVA irradiation.

Cell Culture and Treatment: Human dermal fibroblasts are cultured and then treated with

various concentrations of Atractyligenin before being exposed to UVA radiation (e.g., 8

J/cm²).[2]

Measurement of Intracellular Reactive Oxygen Species (ROS): The fluorescent dye 2',7'-

dichlorodihydrofluorescein diacetate (H₂DCF-DA) is used to measure intracellular ROS
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levels.[2]

Western Blot Analysis:

Cell lysates are prepared and subjected to SDS-PAGE.

Proteins are transferred to a membrane and probed with primary antibodies against total

and phosphorylated forms of ERK, JNK, p38, and c-Jun, as well as an antibody for c-Fos.

Appropriate secondary antibodies are used, and protein bands are visualized to determine

the effect of Atractyligenin on the phosphorylation and expression of these MAPK

pathway components.[2]

Biological Activity and Signaling Pathways
Metabolism of Atractyligenin Glycosides
In humans, Atractyligenin glycosides from coffee are metabolized into several key

compounds. The primary metabolites found in plasma and urine are the aglycone

Atractyligenin itself and its glucuronidated conjugate, atractyligenin-19-O-β-D-glucuronide

(M1).[12][13] Other metabolites, such as 2β-hydroxy-15-oxoatractylan-4α-carboxy-19-O-β-D-

glucuronide (M2) and 2β-hydroxy-15-oxoatractylan-4α-carboxylic acid-2-O-β-d-glucuronide

(M3), are also formed.[12]

Atractyligenin Glycosides
(from Coffee) Atractyligenin (M4)Hydrolysis

Atractyligenin-19-O-β-D-glucuronide (M1)Glucuronidation

2β-hydroxy-15-oxoatractylan-4α-carboxy-
19-O-β-D-glucuronide (M2)

Oxidation &
Glucuronidation

2β-hydroxy-15-oxoatractylan-4α-carboxylic
acid-2-O-β-D-glucuronide (M3)

Oxidation &
Glucuronidation

Click to download full resolution via product page

Metabolic pathway of Atractyligenin glycosides.
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Inhibition of the MAPK Signaling Pathway in Cutaneous
Photoaging
Atractyligenin has been shown to mitigate the effects of UVA-induced photoaging in human

dermal fibroblasts. It achieves this by inhibiting the production of intracellular reactive oxygen

species (ROS), which in turn suppresses the activation of the mitogen-activated protein kinase

(MAPK) signaling pathway.[2] This leads to a reduction in the phosphorylation of c-Jun and the

expression of c-Fos, key components of the AP-1 transcription factor that upregulates matrix

metalloproteinases (MMPs), enzymes responsible for collagen degradation.[2]
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Cellular Response to UVA Intervention

UVA Irradiation

Intracellular ROS
Production

MAPK Pathway Activation
(ERK, JNK, p38)

AP-1 Activation
(c-Jun phosphorylation, c-Fos expression)

MMP Expression
(e.g., MMP-1)

Collagen Degradation
(Photoaging)

Atractyligenin

Inhibits

Inhibits

Click to download full resolution via product page

Inhibitory action of Atractyligenin on the MAPK pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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